2-(3-Methylphenyl)hexylamine
Description
2-(3-Methylphenyl)hexylamine is a primary aliphatic amine featuring a hexyl chain attached to a 3-methylphenyl aromatic ring. The hexyl chain contributes to moderate lipophilicity, while the 3-methylphenyl group may influence steric and electronic interactions in chemical reactions .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-(3-methylphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-7-13(10-14)12-8-5-6-11(2)9-12/h5-6,8-9,13H,3-4,7,10,14H2,1-2H3 |
InChI Key |
ZRMQFQKJCGGOKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Selected Amines
*Estimated values based on structural analogs.
Key Observations:
Hexylamine vs. This compound :
- The addition of a 3-methylphenyl group increases molecular weight (~90%) and boiling point (estimated 60–90°C higher) compared to hexylamine due to enhanced van der Waals interactions .
- Water solubility decreases significantly due to the hydrophobic aromatic ring, limiting miscibility in polar solvents.
Dopamine HCl (3,4-dihydroxyphenyl substitution) demonstrates high water solubility and biological activity, contrasting with the inert aromatic group in the target compound .
Branching and Functional Groups :
- 2-Ethylhexylamine (branched aliphatic amine) has a lower boiling point than linear hexylamine, highlighting the impact of branching on physical properties .
Pharmacological and Industrial Relevance
- Hexylamine is widely used in surfactants and corrosion inhibitors due to its polarity and solubility .
- Dopamine HCl ’s biological activity stems from its catecholamine structure, whereas this compound’s lack of hydroxyl groups likely limits receptor interactions .
- Arylcyclohexylamines (e.g., ) exhibit psychoactive properties, but the target compound’s hexyl chain and methylphenyl group may alter bioavailability and metabolic stability .
Preparation Methods
Reaction Overview
Reductive amination involves the condensation of a ketone with ammonia or ammonium salts, followed by reduction to form the primary amine. For 2-(3-Methylphenyl)hexylamine, the ketone precursor 1-(3-Methylphenyl)hexan-2-one is reacted with ammonium acetate in the presence of a reducing agent.
Synthesis of 1-(3-Methylphenyl)hexan-2-one
The ketone precursor is synthesized via Friedel-Crafts acylation or cross-coupling strategies:
-
Friedel-Crafts Acylation : Reaction of 3-methylbenzene with hexanoyl chloride in the presence of AlCl₃ yields 1-(3-methylphenyl)hexan-2-one. This method is limited by regioselectivity, often producing para-substituted byproducts.
-
Kumada Coupling : 2-Bromo-3-methylbenzene reacts with hexylmagnesium bromide under Ni catalysis, followed by oxidation of the benzylic position using KMnO₄.
Reductive Amination Conditions
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) at 25°C.
-
Ammonia Source : Ammonium acetate (2.5 equiv).
Mechanistic Insight :
Imine formation between the ketone and ammonium acetate is followed by selective reduction of the C=N bond. NaBH(OAc)₃ avoids over-reduction of the aromatic ring.
Hydrogenation of 2-(3-Methylphenyl)hexanenitrile
Nitrile Synthesis
The nitrile precursor is prepared via nucleophilic substitution or cyanation:
Hydrogenation Conditions
-
Catalyst : Raney nickel (Ra-Ni) or Pd/C (5% loading).
-
Solvent : Ethanol or methanol.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 wt% Ra-Ni |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Purity (GC-MS) | >98% |
Imine Reduction via HSiCl₃
Imine Formation
Reduction with Trichlorosilane
-
Workup : Quenching with NaOH (10%), extraction with ethyl acetate.
Advantages :
-
Avoids high-pressure hydrogenation.
-
Compatible with acid-sensitive functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Reductive Amination | 65–78 | 95 | Moderate | High |
| Nitrile Hydrogenation | 85–92 | 98 | High | Industrial |
| Imine Reduction | 70–75 | 90 | Low | Lab-scale |
Key Findings :
-
Nitrile Hydrogenation offers the highest yield and scalability, making it suitable for industrial applications.
-
Reductive Amination is optimal for laboratories with access to NaBH(OAc)₃.
-
Imine Reduction is less practical due to handling challenges with HSiCl₃.
Experimental Optimization and Challenges
Catalytic Hydrogenation Side Reactions
Q & A
Basic: What are the recommended synthetic routes for 2-(3-Methylphenyl)hexylamine, and how can reaction efficiency be optimized?
Methodological Answer:
A common approach involves alkylation of 3-methylbenzyl halides with hexylamine under basic conditions. For example, reacting 3-methylbenzyl chloride with hexylamine in the presence of K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Optimization strategies:
- Catalyst Screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates.
- Solvent Selection : Test solvents (e.g., acetonitrile vs. DMF) to balance solubility and reactivity.
- Yield Monitoring : Track progress via TLC or GC-MS to identify side products (e.g., over-alkylation).
Basic: How can researchers ensure the purity of this compound, and what analytical techniques are critical?
Methodological Answer:
Post-synthesis purification typically involves:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
Analytical Validation : - 1H NMR : Confirm structure via aromatic proton signals (δ 6.8–7.2 ppm) and hexyl chain integration .
- LC-MS : Detect trace impurities (e.g., unreacted starting materials) with ESI+ mode .
Advanced: How does the 3-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The electron-donating methyl group at the meta position stabilizes intermediates in SN2 reactions, enhancing reactivity compared to unsubstituted analogs. However, steric hindrance may reduce efficiency in bulky systems.
Experimental Design :
- Compare reaction rates of this compound vs. phenylhexylamine derivatives in nucleophilic substitutions (e.g., with benzoyl chloride).
- Use kinetic studies (UV-Vis or HPLC) to quantify activation parameters .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from variability in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Batch Analysis : Compare purity certificates (e.g., HPLC >98%) across studies .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to isolate contributing factors .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for permeability) and safety goggles .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) based on its amine and aromatic moieties .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corrogate electronic parameters (e.g., logP, H-bond donors) with activity data from public databases (e.g., ChEMBL) .
Basic: What are the solvent-dependent stability profiles of this compound?
Methodological Answer:
- Polar Solvents : Stable in ethanol or DMSO for ≤1 month at 4°C.
- Non-Polar Solvents : Avoid long-term storage in hexane due to amine oxidation.
Validation : Monitor degradation via UV-Vis (λ ~260 nm for aromatic intermediates) .
Advanced: How can researchers design derivatives to enhance the compound’s selectivity in neurotransmitter studies?
Methodological Answer:
- Structural Modifications : Introduce fluorophores (e.g., dansyl groups) for tracking in neuronal cells .
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to study stereospecific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
